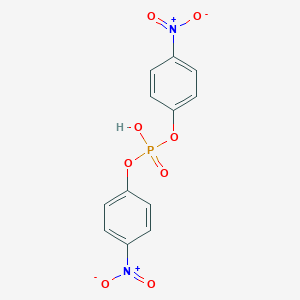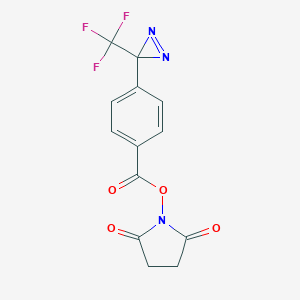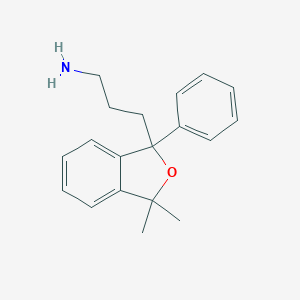
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is also known as 3-DFPPP and is a psychoactive drug that has been used in scientific research. The compound is a stimulant and has been found to have effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 3-DFPPP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 3-DFPPP may produce its stimulant effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-DFPPP are similar to other stimulants such as amphetamines and cocaine. The compound has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. However, the long-term effects of the compound on the brain and body are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-DFPPP in lab experiments are its high potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, the compound is also highly addictive and has a potential for abuse. Therefore, it should be used with caution in laboratory settings.
Direcciones Futuras
There are several future directions for research on 3-DFPPP. One area of interest is its potential use in the treatment of ADHD and narcolepsy. The compound's stimulant properties may make it an effective treatment for these conditions. Another area of interest is its potential use in drug addiction and abuse research. The compound's addictive properties may make it a useful tool for studying the mechanisms of addiction and developing new treatments. Finally, further research is needed to fully understand the long-term effects of 3-DFPPP on the brain and body. This will help to determine its safety and potential for therapeutic use.
Conclusion
In conclusion, 3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine is a psychoactive compound that has been used in scientific research to study its effects on the central nervous system. The compound has stimulant properties and has been found to increase the levels of dopamine and norepinephrine in the brain. It has potential uses in the treatment of ADHD and narcolepsy and in drug addiction and abuse research. However, the long-term effects of the compound on the brain and body are not fully understood, and caution should be used when using it in laboratory settings.
Métodos De Síntesis
The synthesis of 3-DFPPP involves the condensation of 3,3-dimethylphenylacetone with 2-benzofuran-1-ylpropan-1-amine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
3-DFPPP has been used in scientific research to study its effects on the central nervous system. The compound has been found to have stimulant properties and has been used in studies related to addiction and drug abuse. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
Número CAS |
19860-87-8 |
|---|---|
Nombre del producto |
3-(3,3-Dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H23NO/c1-18(2)16-11-6-7-12-17(16)19(21-18,13-8-14-20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14,20H2,1-2H3 |
Clave InChI |
NJYNCMHYICBAKH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
SMILES canónico |
CC1(C2=CC=CC=C2C(O1)(CCCN)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



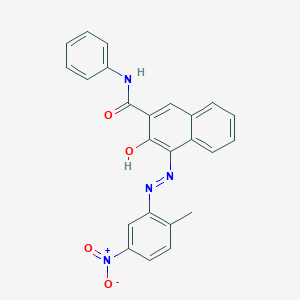
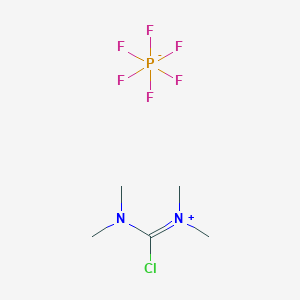
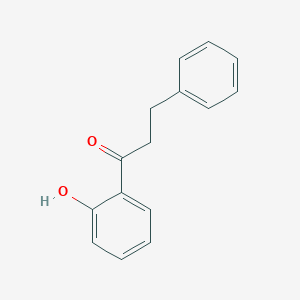
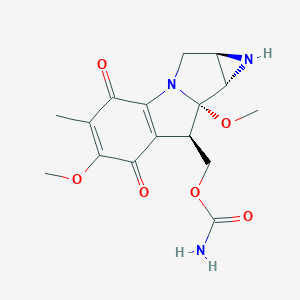
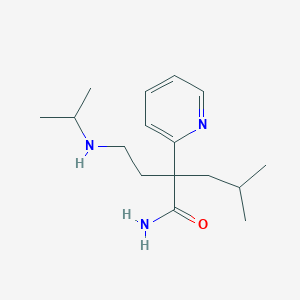
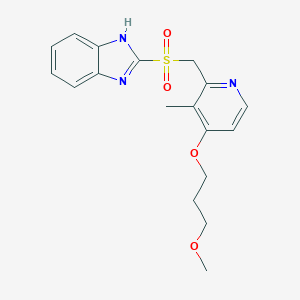
![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
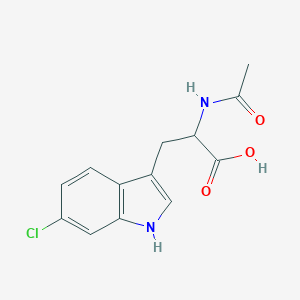
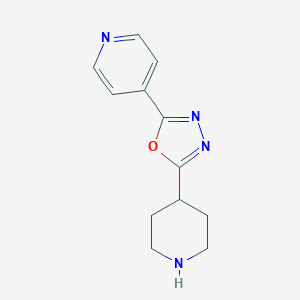
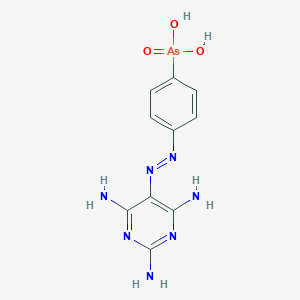
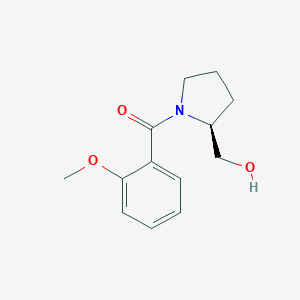
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
